molecular formula C19H15N5O5S3 B2499483 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-28-1

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2499483
CAS No.: 314246-28-1
M. Wt: 489.54
InChI Key: YSOCAPAPPIQECE-UHFFFAOYSA-N
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Description

This compound belongs to the class of heterocyclic sulfonamide-carboxamide hybrids, featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via a sulfamoyl bridge to a phenyl ring. The benzothiophene moiety is functionalized with a nitro group at position 5 and a carboxamide group at position 2.

Key structural attributes:

  • 1,3,4-Thiadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.
  • Ethyl substituent: Enhances lipophilicity compared to smaller alkyl groups (e.g., methyl).
  • Sulfamoyl linker: Facilitates interactions with enzymes or receptors via sulfonamide pharmacophores.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O5S3/c1-2-17-21-22-19(31-17)23-32(28,29)14-6-3-12(4-7-14)20-18(25)16-10-11-9-13(24(26)27)5-8-15(11)30-16/h3-10H,2H2,1H3,(H,20,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOCAPAPPIQECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables related to its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their significant biological activities. The structural formula can be represented as follows:

C19H18N4O5S2\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{5}\text{S}_{2}

IUPAC Name

This compound

1. Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit substantial antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:

Microorganism Activity
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective antifungal

This suggests that the compound may serve as a potential candidate for developing new antibiotics .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The presence of the thiadiazole ring is associated with enhanced cytotoxicity against cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)15.6
HeLa (cervical cancer)22.8

In vitro studies have shown that the compound induces apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). Key findings include:

Cytokine Inhibition (%)
TNF-alpha45%
IL-650%

These results indicate its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Study on Derivatives : A study synthesized various derivatives by modifying the thiadiazole moiety and tested their biological activities. Some derivatives showed improved antimicrobial and anticancer activities compared to the parent compound .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of the compound to various biological targets. These studies suggest that modifications can lead to better efficacy against specific targets involved in cancer progression .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of a thiadiazole ring, a benzothiophene moiety, and a nitro group. Its molecular formula is C20H18N5O3S3C_{20}H_{18}N_5O_3S_3 with a molecular weight of approximately 491.6 g/mol. The unique arrangement of functional groups contributes to its biological activity.

Biological Activities

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116). For instance, in vitro assays demonstrated that the compound can inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

2.2 Antimicrobial Properties

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have confirmed its effectiveness in inhibiting the growth of pathogenic microbes, making it a candidate for further development as an antimicrobial agent .

Anticancer Studies

A study published in ACS Omega evaluated the anticancer efficacy of various derivatives related to this compound. The results indicated that modifications to the thiadiazole and benzothiophene structures significantly influenced their cytotoxicity profiles against multiple cancer cell lines .

Antimicrobial Evaluation

Another research effort focused on synthesizing derivatives based on this compound's structure to enhance its antimicrobial properties. The synthesized compounds were tested against a panel of bacterial strains, revealing that some derivatives exhibited enhanced activity compared to the parent compound .

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Thiadiazole Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Thiadiazole Linked Moieties Biological Activity Key References
Target Compound 5-Ethyl 5-Nitrobenzothiophene-2-carboxamide Not explicitly reported
Sulfamethizole (N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide) 5-Methyl Acetamide Antibacterial
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 5-(4-Methylphenyl) 4-Chlorobenzylidene Insecticidal/Fungicidal
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide 5-Ethylsulfanyl Triazole-carboxamide Anticancer (IC₅₀: Not reported)
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 5-(3,5-Dimethylphenyl) Methylsulfanylbenzylidene Not explicitly reported

Functional Group Analysis

(a) Alkyl Substituents on Thiadiazole
  • Ethyl vs. However, bulkier substituents may reduce binding affinity to targets requiring steric precision.
(b) Nitroaromatic Systems
  • The 5-nitrobenzothiophene in the target compound contrasts with simpler nitrothiophene derivatives (e.g., Compound 11 in ), which exhibit narrow-spectrum antibacterial activity. The fused benzothiophene system likely enhances π-π stacking interactions with biological targets .
(c) Sulfamoyl vs. Carboxamide Linkers
  • Sulfamethizole’s sulfamoyl group is critical for binding to dihydropteroate synthase in bacteria. The target compound’s sulfamoyl-phenyl bridge may mimic this mechanism but with altered steric and electronic profiles due to the ethyl-thiadiazole and nitrobenzothiophene groups .

Spectroscopic and Computational Insights

  • IR/NMR Characterization : The absence of C=O stretching (~1660–1680 cm⁻¹) in tautomeric thiadiazoles () and the presence of νC=S (~1240–1255 cm⁻¹) are critical for confirming thione forms in analogs .
  • DFT Studies : emphasizes the role of exact exchange in modeling nitroaromatic systems, suggesting that computational studies of the target compound should prioritize hybrid functionals for accurate thermochemical predictions .

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